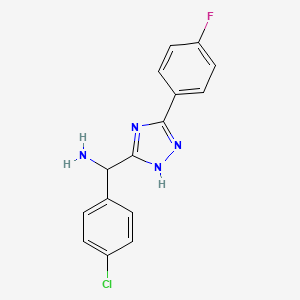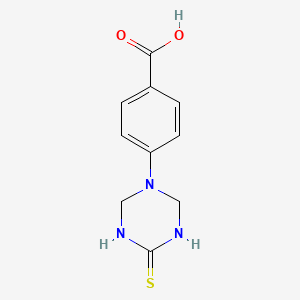
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloro-1,3-thiazole, which is then reacted with pyrrolidine to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents at the 5-position.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may feature hydrogenated thiazole rings.
Aplicaciones Científicas De Investigación
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain enzymes or receptors, while the thiazole ring contributes to the overall stability and activity of the compound . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)thiazole: Lacks the chlorine and carboxylic acid groups, resulting in different biological activities.
5-Chloro-2-(morpholin-1-yl)thiazole-4-carboxylic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to variations in activity and binding properties.
Uniqueness
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C8H9ClN2O2S |
|---|---|
Peso molecular |
232.69 g/mol |
Nombre IUPAC |
5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11/h1-4H2,(H,12,13) |
Clave InChI |
YZUFFLNZAXEIAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)


![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
